molecular formula C21H23FN2O5S B11247475 Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11247475
M. Wt: 434.5 g/mol
InChI Key: WGAPBHJSAAOQDM-UHFFFAOYSA-N
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Description

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate is a complex organic compound with a variety of functional groups, including an ester, a secondary amide, and a sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the esterification of the benzoate moiety. Common reagents used in these steps include piperidine, 4-fluorobenzene sulfonyl chloride, and methyl benzoate. The reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-amido}benzoate
  • Methyl 3-{1-[(4-bromophenyl)methanesulfonyl]piperidine-3-amido}benzoate
  • Methyl 3-{1-[(4-methylphenyl)methanesulfonyl]piperidine-3-amido}benzoate

Uniqueness

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-amido}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23FN2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23FN2O5S/c1-29-21(26)16-4-2-6-19(12-16)23-20(25)17-5-3-11-24(13-17)30(27,28)14-15-7-9-18(22)10-8-15/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,23,25)

InChI Key

WGAPBHJSAAOQDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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